molecular formula C21H27N B14613231 Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]- CAS No. 60236-89-7

Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]-

Cat. No.: B14613231
CAS No.: 60236-89-7
M. Wt: 293.4 g/mol
InChI Key: WSRWMOKGQQVJDU-UHFFFAOYSA-N
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Description

Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]- is an organic compound with the molecular formula C21H27N It is a derivative of benzenamine, where the amino group is substituted with a butyl group and a methylene-linked butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]- typically involves the condensation reaction between 4-butylaniline and 4-butylbenzaldehyde . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Nitro, sulfo, or halo derivatives of the original compound.

Scientific Research Applications

Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. The exact pathways and targets involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

60236-89-7

Molecular Formula

C21H27N

Molecular Weight

293.4 g/mol

IUPAC Name

N,1-bis(4-butylphenyl)methanimine

InChI

InChI=1S/C21H27N/c1-3-5-7-18-9-11-20(12-10-18)17-22-21-15-13-19(14-16-21)8-6-4-2/h9-17H,3-8H2,1-2H3

InChI Key

WSRWMOKGQQVJDU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC

Origin of Product

United States

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